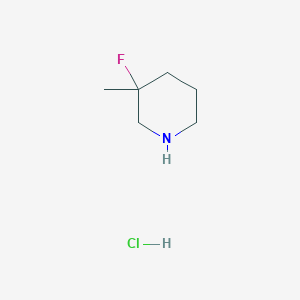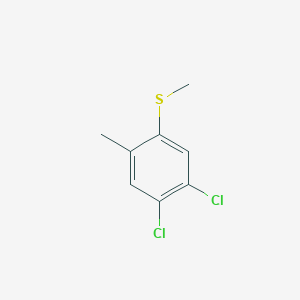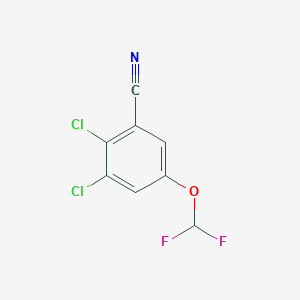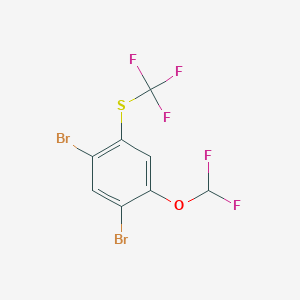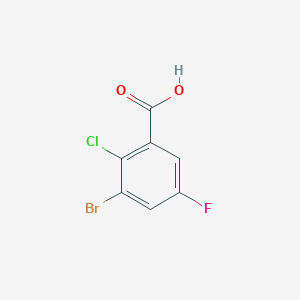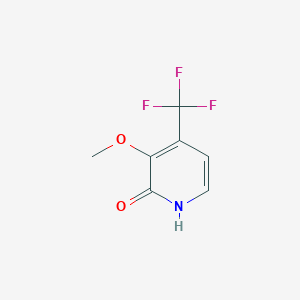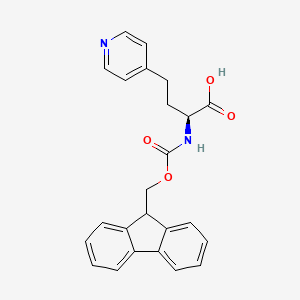
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid
描述
“(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid” is a compound used in the preparation of stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Chemical Reactions Analysis
The compound is used in the synthesis of stapled peptides, a process that involves ring-closing metathesis . This reaction is a type of olefin metathesis that results in the formation of a ring structure.Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.科学研究应用
Protection of Hydroxy-Groups
- Protection in Synthesis: The Fmoc group is used to protect hydroxy-groups during the synthesis of complex molecules. For instance, it was used in the synthesis of an octathymidylic acid fragment, showcasing its utility in conjunction with acid- and base-labile protecting groups. The Fmoc group can be removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Synthesis of Fluorene Compounds for Sensing Applications
- Fluorescent Sensors: New fluorene compounds were synthesized for sensing applications, like detecting nitro compounds, metal cations, and amino acids. These compounds showed high sensitivity and selectivity, illustrating the role of Fmoc-derived molecules in developing fluorescence-based sensors (Han et al., 2020).
Development of Bipolar Host Materials
- Electrophosphorescent Devices: Fmoc derivatives have been used to synthesize bipolar host materials for electrophosphorescent devices. These materials exhibited high efficiency and stability, demonstrating Fmoc's potential in the field of material science and electronics (Zhao et al., 2013).
Liquid Scintillators
- Scintillation Solutes: Fmoc derivatives have been evaluated as primary liquid scintillation solutes, showing excellent scintillation characteristics. This highlights its use in radiation detection and measurement (Barnett et al., 1960).
Supramolecular Chemistry
- Structural and Supramolecular Studies: The Fmoc moiety has been studied extensively for its structural and supramolecular features, particularly in Fmoc-protected amino acids. These studies aid in understanding the design and development of hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).
Polymer Synthesis
- Polyhydroxyurethane Synthesis: Fmoc group has been utilized in the synthesis of polyhydroxyurethane, showcasing its role in polymer chemistry. This method involved self-polyaddition and Fmoc deprotection, highlighting the versatility of Fmoc in polymer synthesis (Tomita et al., 2001).
Bioimaging and Data Security
- Fluorescent Zn(II) Sensors: Fmoc-derived compounds have been developed as fluorescent sensors for Zn(II), with applications in bioimaging and potentially in data security. These sensors show a significant fluorescence turn-on following Zn(II) addition, underscoring their potential in biological and security applications (Nolan et al., 2006).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBUYAZUIRMSJK-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201150240 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-YL-butyric acid | |
CAS RN |
273222-04-1 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201150240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



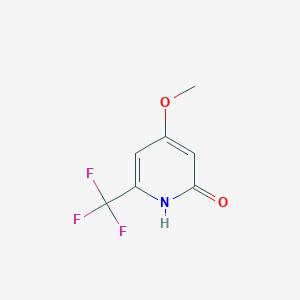
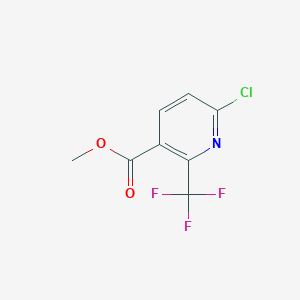
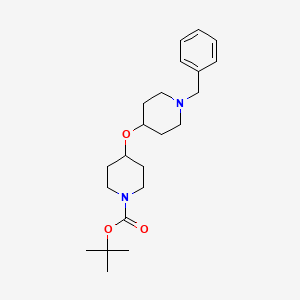
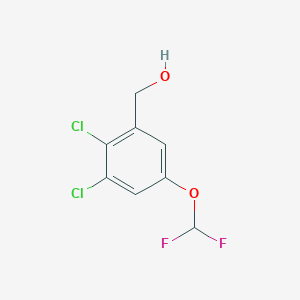
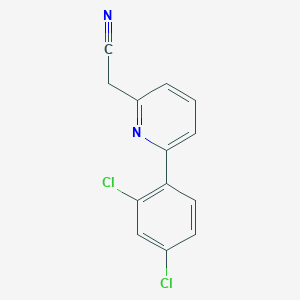
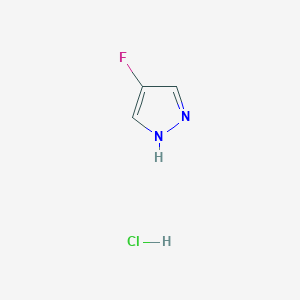
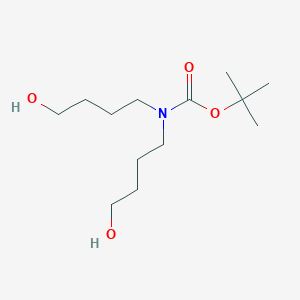
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
